molecular formula C15H19BrN2O3 B2819233 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 900011-96-3

4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No. B2819233
CAS RN: 900011-96-3
M. Wt: 355.232
InChI Key: INENJQYHWJWXKB-UHFFFAOYSA-N
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Description

Boronic acids and their esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of boronic acids and their esters is dependent on the substituents in the aromatic ring .


Chemical Reactions Analysis

Boronic acids and their esters can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations and arylations .


Physical And Chemical Properties Analysis

Boronic acids and their esters are only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .

Mechanism of Action

The mechanism of action of boronic acids and their esters in chemical reactions often involves the transfer of the boron moiety to a transition metal catalyst .

Safety and Hazards

While boronic acids and their esters are generally environmentally benign, they have limited air and moisture stability, which can pose challenges in their handling and use .

Future Directions

Future research may focus on developing more efficient methods for the protodeboronation of alkyl boronic esters, expanding the scope of boron chemistry, and exploring new applications of boronic acids and their esters in organic synthesis .

properties

IUPAC Name

4-(2-bromoanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c16-11-6-2-3-7-12(11)17-14(19)10-13(15(20)21)18-8-4-1-5-9-18/h2-3,6-7,13H,1,4-5,8-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENJQYHWJWXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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